Phenyl 2,2,2-trichloroethyl sulfate
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Overview
Description
Phenyl 2,2,2-trichloroethyl sulfate is an organic compound that belongs to the class of sulfate esters It is characterized by the presence of a phenyl group attached to a 2,2,2-trichloroethyl sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,2,2-trichloroethyl sulfate can be synthesized through the sulfation of phenolic compounds using 2,2,2-trichloroethyl chlorosulfate. The reaction typically involves the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the sulfation process . The reaction conditions often include the use of an organic solvent and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfation processes using chlorosulfonic acid esters or sulfuryl imidazolium salts. These methods allow for milder reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of phenolic derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature and the use of solvents such as methanol .
Major Products Formed
The major products formed from the reactions of this compound include phenolic derivatives, sulfated metabolites, and other substituted compounds .
Scientific Research Applications
Phenyl 2,2,2-trichloroethyl sulfate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. The pathways involved in its mechanism of action include the inhibition of sulfatases and other related enzymes .
Comparison with Similar Compounds
Phenyl 2,2,2-trichloroethyl sulfate can be compared with other similar compounds, such as:
4’-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate: This compound has a similar sulfate ester structure but with a chlorinated biphenyl group.
Polychlorinated biphenyl sulfate derivatives: These compounds share the sulfate ester functionality but differ in their aromatic ring structures and degree of chlorination.
This compound is unique due to its specific phenyl and 2,2,2-trichloroethyl sulfate moiety, which imparts distinct chemical properties and reactivity compared to other sulfate esters.
Biological Activity
Phenyl 2,2,2-trichloroethyl sulfate (PTCES) is a synthetic compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological mechanisms, synthesis methods, and case studies related to PTCES, highlighting its significance in enzyme inhibition and therapeutic applications.
1. Chemical Structure and Properties
PTCES is characterized by its sulfate ester functional group attached to a phenyl ring and a trichloroethyl moiety. The presence of the trichloroethyl group enhances the compound's reactivity and stability in biological systems.
The biological activity of PTCES primarily stems from its ability to interact with specific enzymes and proteins. The compound acts as an inhibitor by binding to the active sites of certain enzymes, particularly sulfatases. This inhibition can disrupt various metabolic pathways involving sulfation processes:
- Enzyme Inhibition : PTCES has been shown to inhibit sulfatases, which are crucial for the metabolism of sulfated compounds. By blocking these enzymes, PTCES can alter the bioavailability and activity of endogenous and exogenous sulfated molecules .
- Modulation of Signaling Pathways : The inhibition of sulfatases can affect signaling pathways related to cell growth, differentiation, and response to external stimuli .
3.1 Inhibition of Enzymatic Activity
Research has demonstrated that PTCES effectively inhibits the activity of several key enzymes:
- Sulfatases : These enzymes are responsible for cleaving sulfate esters from various substrates. Inhibiting sulfatases can lead to increased levels of sulfated metabolites in tissues, impacting physiological processes such as hormone regulation and detoxification .
- Case Study : A study investigated the effects of PTCES on phenol sulfotransferases (SULTs), revealing that it significantly inhibited their activity, suggesting potential implications for drug metabolism .
3.2 Therapeutic Applications
PTCES has been explored for its potential therapeutic applications:
- Antithrombotic Agents : Research into per-sulfated flavonoids derived from PTCES indicates that these compounds can activate antithrombin, enhancing its ability to inhibit factor Xa in the coagulation cascade. This property positions PTCES derivatives as potential candidates for developing new anticoagulant therapies .
- Cancer Research : The inhibition of sulfatases by PTCES may also play a role in cancer treatment strategies by modulating tumor microenvironments and influencing cancer cell signaling pathways .
4. Synthesis Methods
The synthesis of PTCES involves various methodologies, often utilizing chlorosulfuric acid or sulfur trioxide complexes as sulfating agents:
Synthesis Method | Description | Yield |
---|---|---|
Chlorosulfuric Acid | Reaction with phenolic compounds under controlled conditions | High |
Sulfur Trioxide Complex | Utilization of SO₃·pyridine complex for selective sulfation | Moderate to High |
These methods have been optimized to yield high purity products suitable for biological testing.
5. Case Studies and Research Findings
Several studies have investigated the biological implications of PTCES:
- A study published in 2005 demonstrated that PTCES could be used as a precursor in synthesizing various sulfated flavonoids with significant biological activity against thrombin .
- Another investigation highlighted the compound's role in inhibiting phenol sulfotransferases, suggesting its utility in modulating drug metabolism pathways .
6. Conclusion
This compound presents a compelling case for further research due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in sulfation processes opens avenues for developing novel drugs targeting metabolic pathways relevant to various diseases.
Properties
CAS No. |
653605-14-2 |
---|---|
Molecular Formula |
C8H7Cl3O4S |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
phenyl 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H7Cl3O4S/c9-8(10,11)6-14-16(12,13)15-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
UAGOTNIBMAOPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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